(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
Historical Context and Discovery
The compound was first identified in the mid-20th century during investigations into antimicrobial metabolites produced by soil-dwelling Streptomyces species. Initial reports from the 1950s documented its isolation from Streptomyces malaysiense and Streptomyces nigra, where it was characterized as a minor component of extracellular secretions with inhibitory effects against competing microorganisms. The structural elucidation of Cyclo(Pro-Leu) was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealing its bicyclic diketopiperazine core and stereospecific isobutyl substitution at the C3 position.
Subsequent studies in the 2000s expanded its known natural sources to include Pseudomonas and Bacillus species, underscoring its widespread production among phylogenetically diverse bacteria. For example, Pseudomonas sesami BC42 was shown to produce Cyclo(Pro-Leu) as part of its antifungal arsenal against plant pathogens such as Colletotrichum gloeosporioides, the causal agent of anthracnose. These discoveries positioned the compound as a model system for studying microbial chemical ecology and diketopiperazine biosynthesis.
Nomenclature and Alternative Names
The systematic IUPAC name, this compound, reflects its bicyclic architecture comprising a pyrrolidine ring fused to a piperazine-2,5-dione moiety. The stereochemical descriptor (3S) specifies the configuration of the isobutyl-substituted carbon atom. Alternative nomenclature and registry identifiers include:
| Name | Registry Number | Source |
|---|---|---|
| Cyclo(Pro-Leu) | 5654-86-4 | PubChem |
| 3-(2-Methylpropyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | - | Streptomyces spp. |
| Cyclo(leucyloprolyl) | - | Synthetic studies |
The prevalence of "Cyclo(Pro-Leu)" in literature arises from its classification as a cyclic dipeptide formed via non-ribosomal peptide synthetases (NRPSs) linking L-proline and L-leucine residues. This naming convention aligns with analogous diketopiperazines such as Cyclo(Tyr-Pro) (PubChem CID: 371682) and Cyclo(Ile-Pro) (PubChem CID: 13654640), which share similar biosynthetic pathways.
Significance in Chemical and Biological Research
Cyclo(Pro-Leu) occupies a critical niche in both natural product chemistry and medicinal research. As a diketopiperazine, it exemplifies the structural diversity of microbial secondary metabolites, which often exhibit bioactivity at low concentrations. Key areas of significance include:
- Antimicrobial Activity : The compound disrupts fungal cell membrane integrity, as demonstrated in Pseudomonas sesami BC42, where it reduced Colletotrichum gloeosporioides spore germination by 60–70% at sub-micromolar concentrations. Comparative studies with stereoisomers (e.g., Cyclo(d-Leu-d-Pro)) revealed enantiomer-dependent bioactivity, highlighting the role of stereochemistry in target recognition.
- Synthetic Biology : Its biosynthesis involves NRPSs that catalyze cyclization of linear Pro-Leu precursors, a process mimicked in solid-phase peptide synthesis (SPPS) workflows. Mechanistic studies have shown that Pro-Pro motifs in peptide chains predispose intermediates to diketopiperazine formation via intramolecular aminolysis, a phenomenon critical for optimizing yields in SPPS.
- Chemical Ecology : In Streptomyces communities, Cyclo(Pro-Leu) functions as a signaling molecule regulating antibiotic production and sporulation, with extracellular concentrations correlating with developmental phase transitions.
Overview of Academic Research Landscape
Academic investigations into Cyclo(Pro-Leu) span four primary domains:
Biosynthesis and Natural Occurrence
Over 90% of characterized isolates derive from Actinobacteria and Proteobacteria, with Streptomyces (56%), Pseudomonas (22%), and Bacillus (12%) dominating reported producers. Genomic analyses of Streptomyces malaysiense have identified a 12-kb NRPS gene cluster responsible for Cyclo(Pro-Leu) production, featuring adenylation domains with specificity for proline and leucine.Synthetic Methodologies
Recent advances include solvent-free mechanochemical synthesis using ball milling, achieving 83% yield for analogous Pro-Pro diketopiperazines. Traditional SPPS routes, however, face challenges due to premature diketopiperazine formation during Fmoc-deprotection steps, necessitating optimized conditions (e.g., Bsmoc-protected amino acids, −20°C storage) to suppress byproducts.Biological Evaluation
Screening efforts have identified Cyclo(Pro-Leu) as a modulator of quorum sensing in Pseudomonas aeruginosa and an inhibitor of malaria parasite (Plasmodium berghei) proliferation at IC~50~ values of 3.125 μg/kg in murine models.Computational Modeling
Density functional theory (DFT) studies rationalize the kinetic stability of its bicyclic structure, attributing it to C–H···π interactions between the isobutyl group and pyrrolidine ring. These models inform the design of stabilized diketopiperazine derivatives for drug delivery applications.
This multidisciplinary research landscape underscores Cyclo(Pro-Leu)’s dual role as a biologically active natural product and a testbed for developing synthetic methodologies. Ongoing studies aim to harness its scaffold for designing protease-resistant peptide therapeutics and eco-friendly antifungal agents.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9?/m0/s1 |
InChI Key |
SZJNCZMRZAUNQT-IENPIDJESA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCCC2C(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The compound is typically synthesized via cyclization of dipeptide precursors derived from L-proline and L-leucine. The key synthetic approaches include:
Thermolysis of Dipeptide Methyl Esters:
The thermolysis of L-prolyl-L-leucine methyl ester or L-leucyl-L-proline methyl ester under controlled heating conditions leads to intramolecular cyclization forming the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione ring system. This method requires prior preparation of the dipeptide methyl esters with protected amino groups, commonly using tert-butyloxycarbonyl (Boc) protecting groups. The Boc groups are removed by treatment with methanolic hydrogen chloride, followed by neutralization with triethylamine to yield the free dipeptide methyl esters ready for cyclization.Carbodiimide-Mediated Peptide Coupling:
The initial dipeptide methyl esters are synthesized by coupling Boc-protected amino acids using carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC). This method ensures high coupling efficiency and purity of the dipeptide intermediates.Cyclization Using Dehydrating Agents:
Cyclization can be promoted by dehydrating agents such as acetic anhydride or other reagents that facilitate intramolecular amide bond formation, leading to the formation of the diketopiperazine ring characteristic of the compound.
Industrial and Large-Scale Production
Industrial synthesis often involves:
Automated Cyclization Reactors:
Large-scale cyclization is performed in automated reactors to maintain precise temperature and reaction time control, ensuring high yield and reproducibility.Fermentation-Based Production:
Some strains of Streptomyces and other bacteria naturally produce this compound as a secondary metabolite. Fermentation processes using these microorganisms can be optimized for extraction and purification of the compound, providing a biotechnological route to production.
Summary Table of Preparation Methods
Detailed Research Findings on Preparation
Thermolysis Efficiency:
The thermolysis method yields the cyclic dipeptide with high purity and good yield. The removal of Boc protecting groups under acidic conditions is critical to obtain free amino groups necessary for cyclization. The reaction temperature and time must be optimized to avoid side reactions.Carbodiimide Coupling Specificity:
Carbodiimide-mediated coupling is widely used due to its specificity and mild reaction conditions, minimizing racemization and side products. The choice of solvent and reaction temperature influences the coupling efficiency.Biotechnological Production:
Studies have shown that Streptomyces malaysiense and Streptomyces nigra produce this compound naturally, with yields depending on fermentation conditions such as nutrient composition and incubation time. This method offers a green alternative to chemical synthesis.
Chemical and Structural Considerations
The compound’s structure is a bicyclic diketopiperazine formed by the condensation of the amino and carboxyl groups of L-proline and L-leucine residues. The stereochemistry (3S) is preserved during synthesis by using enantiomerically pure amino acid precursors.
| Property | Data |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | (3S,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| CAS Number | 32510-93-3 |
| SMILES | CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to cause G1 cell cycle arrest and induce apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and the inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Variations
The diketopiperazine (DKP) scaffold allows for structural diversity through substitutions at the C3 position. Key analogs include:


Figure 1 : Structural diversity of diketopiperazines. (Adapted from )
Antimicrobial Activity
- This compound: Inhibits Pseudomonas aeruginosa biofilm formation (IC₅₀: 50–100 µg/mL) . Reduces symptoms of plant diseases (e.g., tomato bacterial speck) by 60–70% in Bacillus amyloliquefaciens-treated crops . Weak antifungal activity against Candida spp. (MIC > 200 µg/mL) .
- 3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Stronger anti-quorum sensing activity against P. aeruginosa (IC₅₀: 20–40 µg/mL) . Cytotoxic to human glioblastoma (U-87MG) and colon cancer (Caco-2) cells at 0.01 mg/mL .
Agricultural Biocontrol
- This compound: Produced by Bacillus amyloliquefaciens strain MHNO2-20 at 4.67% yield in ethyl acetate extracts, outperforming wild-type strains .
- 3-Isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Found in Nocardia sp. PB-52, suppresses Phytophthora spp. in soil .
Biological Activity
(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a naturally occurring compound with significant biological activity. It is primarily found in various organisms, including certain bacterial strains and marine algae. This compound has garnered interest due to its potential antimicrobial properties and its role in biocontrol applications.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- IUPAC Name : (3S,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- CAS Number : 32510-93-3
Sources
This compound has been isolated from various sources:
- Marine Algae : Found in species such as Ulva australis.
- Bacteria : Identified in strains like Bacillus amyloliquefaciens and others involved in biocontrol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study involving biocontrol bacteria, it was identified among 14 bioactive compounds that showed significant inhibition against food and plant pathogens. The compound's production was stimulated under specific conditions that encouraged bacteria to produce antimicrobial metabolites (AMMs) .
The antimicrobial effects of this compound may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. The compound was detected in higher concentrations in bacterial cultures compared to control media, suggesting a direct role in the antibacterial response .
Study on Biocontrol Bacteria
In a detailed study examining the biostimulation of bacteria for the identification of new antimicrobial compounds, this compound was highlighted for its increased production under specific conditions. The study utilized high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify bioactive metabolites produced by various bacterial strains .
| Compound | Detection Method | Concentration Increase |
|---|---|---|
| 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | HPLC/GC-MS | 4.5–13-fold |
Implications for Agriculture
The identification of this compound as an antimicrobial agent opens avenues for its application in sustainable agriculture. Its ability to inhibit pathogens could be harnessed to develop biopesticides that reduce reliance on synthetic chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
